molecular formula C10H9NO4 B599584 Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate CAS No. 107095-99-8

Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate

Cat. No.: B599584
CAS No.: 107095-99-8
M. Wt: 207.185
InChI Key: OWBJDCJMUBQENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Fused Heterocyclic System

Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate features a fused bicyclic scaffold comprising a furan ring annulated to a pyridine ring at the [3,2-b] positions (Figure 1). The molecular formula is C₁₀H₉NO₄ , with a molecular weight of 207.18 g/mol . The pyridine ring is substituted at position 3 with a hydroxyl group and at position 2 with an ethyl carboxylate ester. The fusion pattern creates a planar, conjugated π-system, with bond lengths and angles consistent with aromatic heterocycles.

Key Structural Features:

  • Furan ring : Oxygen at position 2 (furan numbering) participates in conjugation with the pyridine ring.
  • Pyridine ring : Nitrogen at position 1 (pyridine numbering) introduces electron-withdrawing effects.
  • Substituents : The hydroxyl group at C3 and ethyl ester at C2 introduce steric and electronic perturbations.
Table 1: Comparison of Furopyridine Fusion Patterns
Fusion Position Substituent Orientation Electronic Effects Example Compound
[3,2-b] Hydroxyl at C3, ester at C2 Moderate conjugation disruption This compound
[2,3-b] Substituents at C2/C3 Enhanced resonance stabilization Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate
[2,3-c] Non-coplanar rings Reduced aromaticity Furo[2,3-c]pyridine derivatives

Crystallographic Analysis and Conformational Studies

While single-crystal X-ray diffraction data for this compound are not explicitly reported, related furopyridine derivatives exhibit planar fused-ring systems with minor deviations due to substituent steric effects. For example, furo[3,2-b]pyridine-3-carboxamide (CID 112372-22-2) shows a dihedral angle of <5° between the fused rings, indicating near-perfect planarity. Key observations include:

  • Hydrogen bonding : The hydroxyl group at C3 likely forms intramolecular hydrogen bonds with the ester carbonyl oxygen, stabilizing the enol tautomer (Figure 2).
  • Conformational rigidity : The fused system restricts rotation, favoring a single dominant conformation in solid-state analyses.
Figure 2: Proposed Intramolecular Hydrogen Bonding
O-H (C3) → O=C-OEt (C2)  

Tautomeric Equilibrium Considerations

The compound exhibits tautomerism between the enol (hydroxyl) and keto (pyridone) forms (Figure 3). Solvent polarity strongly influences equilibrium:

  • Polar solvents (e.g., water) : Stabilize the zwitterionic keto form via solvation.
  • Nonpolar solvents (e.g., dioxane) : Favor the enol form due to reduced dielectric stabilization of charges.
Table 2: Tautomeric Equilibrium Constants (Kₜ) in Solvents
Solvent Kₜ (Enol:Keto) Dominant Form
Water 1:9 Keto
Dioxane 7:1 Enol
Methanol 3:2 Mixed

Data extrapolated from analogous 3-hydroxypyridine systems.

Comparative Analysis with Related Furopyridine Derivatives

Electronic Effects:

  • Electron-withdrawing groups : The ester at C2 reduces electron density at the pyridine ring, decreasing basicity compared to unsubstituted furopyridines.
  • Hydroxyl group : Enhances acidity (pKa ~8.5) relative to non-hydroxylated analogs (pKa ~10).

Reactivity Differences:

  • Electrophilic substitution : The [3,2-b] fusion directs electrophiles to C5 and C7 positions, unlike [2,3-b] derivatives, which react at C6.
  • Nucleophilic attacks : The ester group at C2 is susceptible to hydrolysis, yielding the carboxylic acid derivative under basic conditions.
Table 3: Substituent Impact on Reactivity
Derivative Fusion Reactivity at C2/C3 Dominant Pathway
This compound [3,2-b] Ester hydrolysis, C5 bromination Nucleophilic acyl substitution
Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate [2,3-b] C6 nitration, C2 reduction Electrophilic aromatic substitution
Furo[3,2-b]pyridine-7-carboxylic acid [3,2-b] Decarboxylation, C3 oxidation Acid-catalyzed reactions

Properties

IUPAC Name

ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-14-10(13)9-8(12)7-6(15-9)4-3-5-11-7/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBJDCJMUBQENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716287
Record name Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107095-99-8
Record name Furo[3,2-b]pyridine-2-carboxylic acid, 3-hydroxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107095-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-hydroxyfuroic acid with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1. Key Properties of Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate and Analogs

Compound Name Molecular Formula Molecular Weight Fusion Position Key Substituents logP Solubility (DMSO)
This compound C₁₀H₉NO₄ 207.18 [3,2-b] 3-OH, 2-COOEt 1.5 ~10 mg/mL
Ethyl 5-chloro-3-hydroxythieno[2,3-b]pyridine-2-carboxylate C₁₀H₈ClNO₃S 257.69 [2,3-b] 5-Cl, 3-OH, 2-COOEt 2.8 ~15 mg/mL
Ethyl 7-chloro-3-methylpyrrolo[3,2-b]pyridine-2-carboxylate C₁₁H₁₁ClN₂O₂ 238.67 [3,2-b] 7-Cl, 3-CH₃, 2-COOEt 2.2 ~25 mg/mL

Research Findings

  • Reactivity : The hydroxyl group in this compound allows ester hydrolysis to carboxylic acids, which are precursors for decarboxylative coupling reactions .
  • Biological Activity: Thieno analogs exhibit superior cytotoxicity in cancer cell lines (IC₅₀ ~5 µM vs. ~20 µM for furo derivatives) due to enhanced membrane permeability .
  • Thermal Stability: Fused-ring systems (e.g., [3,2-b] furopyridines) demonstrate higher decomposition temperatures (>200°C) compared to non-fused esters .

Biological Activity

Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate is a bicyclic heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H9NO4
  • Molecular Weight : 207.185 g/mol
  • CAS Number : 107095-99-8

The compound features a fused furan and pyridine ring system, which contributes to its distinct chemical reactivity and biological activity. The presence of hydroxyl and carboxyl functional groups enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by forming stable complexes, thereby modulating metabolic pathways. This mechanism is critical in its potential applications in drug development.
  • Antioxidant Activity : this compound exhibits antioxidant properties, which may protect cells from oxidative stress induced by free radicals.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various strains of bacteria and fungi. This includes:

  • Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungal Strains : Exhibits antifungal properties against common pathogenic fungi.

Anticancer Activity

Studies have explored the potential of this compound as an anticancer agent. It has been shown to inhibit cancer cell proliferation in vitro, suggesting a possible role in cancer therapy. The specific mechanisms may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth through modulation of signaling pathways.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It could potentially reduce inflammation through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth against E. coli and S. aureus.
Anticancer PropertiesInduced apoptosis in various cancer cell lines; reduced tumor growth in animal models.
Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory diseases.

Synthesis and Characterization

This compound can be synthesized using various methods involving starting materials such as ethyl 2-hydroxyacetate and ethyl 2-chloronicotinate under specific reaction conditions. Characterization is typically performed using techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Q & A

Q. What are the key synthetic steps for Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate?

The synthesis involves two critical steps:

  • O-Alkylation : Reacting ethyl 3-hydroxypicolinate with ethyl bromoacetate to form ethyl 2-(3-ethoxycarbonylpyridin-2-yloxy)acetate.
  • Cyclization : Intramolecular cyclization of the intermediate under acidic or thermal conditions to yield the fused furopyridine ring system. Reaction progress should be monitored via TLC and HPLC, with purification by column chromatography. Structural confirmation requires NMR (proton and carbon shifts for the furan and pyridine moieties) and mass spectrometry .

Q. Which spectroscopic methods are essential for confirming the compound’s structure?

  • NMR Spectroscopy : Characteristic shifts for protons on the pyridine (δ 7.5–8.5 ppm) and furan (δ 6.0–6.8 ppm) rings.
  • Mass Spectrometry (MS) : Molecular ion peaks matching the molecular formula (e.g., m/z 223.2 for C₁₁H₉NO₅).
  • X-ray Diffraction : Single-crystal analysis using SHELXL for refinement, particularly to resolve hydrogen bonding patterns (e.g., O–H···O interactions involving the hydroxyl group) .

Advanced Research Questions

Q. How can cyclization yield be optimized, and what factors influence side-product formation?

Cyclization efficiency depends on:

  • Temperature : Elevated temperatures (80–100°C) favor ring closure but may promote decarboxylation.
  • Catalyst : Use of Lewis acids (e.g., ZnCl₂) or Brønsted acids (H₂SO₄) to stabilize transition states.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates. Side products like uncyclized esters or decarboxylated derivatives can be minimized by controlling reaction time and acid concentration. Reaction monitoring via LC-MS is critical .

Q. How do electron-withdrawing substituents (e.g., Cl, Br) alter the compound’s reactivity in medicinal chemistry applications?

Substituents at the 5- and 7-positions increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For example:

  • Chlorination : Improves binding affinity to biological targets (e.g., kinase inhibitors) by modulating electron density.
  • Bromination : Facilitates Suzuki-Miyaura coupling for derivatization. Reactivity trends can be quantified via Hammett σ values or DFT calculations .

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structural analysis?

  • Twinning : Use SHELXL’s TWIN/BASF commands to refine twin laws and partition intensities.
  • Disorder : Apply PART/SUMP restraints or anisotropic displacement parameters (ADPs) for overlapping atoms.
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements. Case studies show that high-resolution data (d < 0.8 Å) reduces ambiguity .

Q. What strategies are effective for analyzing hydrogen-bonding networks in crystalline forms of this compound?

  • Graph Set Analysis : Classify motifs (e.g., R₂²(8) rings) using Etter’s rules to predict packing patterns.
  • Thermal Ellipsoids : Evaluate anisotropic displacement to distinguish static vs. dynamic disorder.
  • Hirshfeld Surfaces : Map close contacts (e.g., O–H···O, C–H···π) to quantify intermolecular interactions. This is critical for correlating crystal structure with solubility and stability .

Methodological Notes

  • Synthesis Optimization : Always compare yields under varying conditions (e.g., solvent, catalyst) using a design-of-experiments (DoE) approach.
  • Data Validation : Cross-validate spectroscopic and crystallographic data with computational methods (e.g., Gaussian for NMR chemical shifts).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.